molecular formula C25H27N3O4 B304122 4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304122
M. Wt: 433.5 g/mol
InChI Key: XDMXAGBKZMJCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various proteins that are involved in the development of cancer, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit antioxidant properties, which can protect cells from oxidative damage. It has also been found to exhibit anti-inflammatory properties, which can reduce inflammation in the body. Additionally, this compound has been found to exhibit anticancer properties, which can inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potential for use in the treatment of various diseases. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, which can be useful in the development of new drugs for the treatment of these diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the potential side effects and toxicity of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify other potential targets for its use in medicine and biotechnology.
In conclusion, 4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been the subject of scientific research due to its potential applications in medicine and biotechnology. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine, followed by the reaction with 2-methyl-6-pyridinylamine, and then the reaction with cyclohexanone to form the final product.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied extensively for its potential applications in medicine and biotechnology. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-14-7-5-10-21(26-14)28-25(30)22-15(2)27-18-8-6-9-19(29)24(18)23(22)17-13-16(31-3)11-12-20(17)32-4/h5,7,10-13,23,27H,6,8-9H2,1-4H3,(H,26,28,30)

InChI Key

XDMXAGBKZMJCJN-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CCC3)C

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CCC3)C

Pictograms

Irritant

Origin of Product

United States

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